Cas no 1094511-56-4 (6-methyl-a-oxo-1H-Indole-3-acetic acid)

6-methyl-a-oxo-1H-Indole-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-methyl-a-oxo-1H-Indole-3-acetic acid
- 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid
- AKOS009345671
- MFCD11212294
- SCHEMBL1558890
- CS-0441051
- AC2902
- 1H-Indole-3-aceticacid,6-methyl-alpha-oxo-
- 1094511-56-4
- 1H-Indole-3-acetic acid, 6-methyl-alpha-oxo-
- 2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid
- 2-(6-Methyl-3-indolyl)-2-oxoaceticAcid
- SY058650
- (6-METHYL-1H-INDOL-3-YL)(OXO)ACETIC ACID
-
- MDL: MFCD11212294
- インチ: InChI=1S/C11H9NO3/c1-6-2-3-7-8(10(13)11(14)15)5-12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
- InChIKey: SHACSGWPJUPEEH-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)O
計算された属性
- 精确分子量: 203.058243149Da
- 同位素质量: 203.058243149Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 70.2Ų
6-methyl-a-oxo-1H-Indole-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D776896-1g |
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid |
1094511-56-4 | 95% | 1g |
$605 | 2025-02-18 | |
eNovation Chemicals LLC | D776896-1g |
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid |
1094511-56-4 | 95% | 1g |
$605 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511718-1g |
2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid |
1094511-56-4 | 98% | 1g |
¥5544.00 | 2024-08-09 | |
eNovation Chemicals LLC | D776896-1g |
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid |
1094511-56-4 | 95% | 1g |
$605 | 2024-07-20 |
6-methyl-a-oxo-1H-Indole-3-acetic acid 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
2. Back matter
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
6-methyl-a-oxo-1H-Indole-3-acetic acidに関する追加情報
6-Methyl-α-oxo-1H-Indole-3-acetic Acid (CAS No. 1094511-56-4): A Comprehensive Overview
6-Methyl-α-oxo-1H-Indole-3-acetic acid (CAS No. 1094511-56-4) is a specialized indole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique methylated indole core and α-oxoacetic acid side chain, has garnered attention for its structural versatility and potential applications in drug discovery. Researchers are increasingly exploring its role as a building block for novel therapeutic agents, particularly in the development of anti-inflammatory and neuroprotective compounds.
The molecular structure of 6-methyl-α-oxo-1H-indole-3-acetic acid features a 6-methyl substitution on the indole ring, which enhances its stability and modulates its electronic properties. This modification is crucial for its interactions with biological targets, making it a valuable scaffold in medicinal chemistry. The α-oxoacetic acid moiety further contributes to its reactivity, enabling diverse chemical transformations and facilitating its incorporation into more complex molecules.
In recent years, the demand for 6-methyl-α-oxo-1H-indole-3-acetic acid has surged due to its relevance in cancer research and neurodegenerative disease studies. Scientists are investigating its potential as a precursor for small-molecule inhibitors targeting key enzymes involved in disease pathways. Its ability to modulate cell signaling and inflammatory responses has also made it a subject of interest in immunology research.
The synthesis of 6-methyl-α-oxo-1H-indole-3-acetic acid typically involves multi-step organic reactions, including Fischer indole synthesis and oxidation processes. Advanced purification techniques, such as HPLC and recrystallization, ensure high purity levels suitable for research applications. Analytical methods like NMR spectroscopy and mass spectrometry are employed to confirm its structural integrity and purity.
From a commercial perspective, 6-methyl-α-oxo-1H-indole-3-acetic acid is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. Its pricing varies based on purity and quantity, with bulk purchases often preferred by research institutions and drug development companies. The compound's stability under standard storage conditions (room temperature, dry environment) makes it convenient for laboratory use.
Ongoing research continues to uncover new applications for 6-methyl-α-oxo-1H-indole-3-acetic acid, particularly in the field of personalized medicine. Its structural features make it a promising candidate for developing targeted therapies with reduced side effects. As the scientific community increasingly focuses on precision medicine approaches, compounds like this are expected to play a pivotal role in future therapeutic innovations.
For researchers working with indole derivatives, understanding the properties and potential of 6-methyl-α-oxo-1H-indole-3-acetic acid is essential. Its combination of structural features and biological activity positions it as a valuable tool in both basic research and applied pharmaceutical development. As synthetic methodologies advance and biological screening techniques become more sophisticated, the full potential of this compound is likely to be realized in the coming years.
The safety profile of 6-methyl-α-oxo-1H-indole-3-acetic acid is well-documented, with standard laboratory precautions recommended for handling. While not classified as hazardous under normal conditions, researchers are advised to use appropriate personal protective equipment when working with this compound. Material safety data sheets (MSDS) provide detailed information about its handling, storage, and disposal requirements.
In the context of green chemistry initiatives, efforts are underway to develop more sustainable synthesis routes for 6-methyl-α-oxo-1H-indole-3-acetic acid. Researchers are exploring catalytic methods and environmentally friendly solvents to reduce the environmental impact of its production. These advancements align with the growing emphasis on sustainable pharmaceutical manufacturing practices across the industry.
The future outlook for 6-methyl-α-oxo-1H-indole-3-acetic acid appears promising, with potential applications extending beyond its current uses. As computational chemistry and AI-driven drug discovery methods advance, this compound may serve as a key starting point for virtual screening campaigns. Its well-characterized properties and commercial availability make it an attractive option for both academic and industrial research programs focused on innovative therapeutic development.
1094511-56-4 (6-methyl-a-oxo-1H-Indole-3-acetic acid) Related Products
- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
